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Compound of Interest

Compound Name:

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-(hydroxymethyl)oxan-

2-yl] 3-(4-hydroxyphenyl)prop-2-

enoate

Cat. No.: B3031805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico predicted bioactivity of

p-Coumaroyl-beta-D-glucose, a naturally occurring phenolic compound. The document

summarizes predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

properties, potential biological activities based on molecular docking studies of related

compounds, and detailed experimental protocols for in vitro validation. Furthermore, this guide

presents key signaling pathways potentially modulated by this compound and a generalized

workflow for in silico bioactivity prediction, visualized using Graphviz diagrams.

Predicted Bioactivities and Physicochemical
Properties
In the absence of extensive in silico studies specifically targeting p-Coumaroyl-beta-D-glucose,

its bioactivity can be inferred from studies on its aglycone, p-coumaric acid, and closely related

isomers, as well as through the use of online prediction tools. The primary predicted

bioactivities include anti-inflammatory, antioxidant, and anticancer effects.
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The following tables summarize the predicted physicochemical and ADMET properties of p-

Coumaroyl-beta-D-glucose generated using various in silico models. Molecular docking data

for related compounds are also presented to provide insights into potential molecular targets.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of p-Coumaroyl-beta-D-

glucose

Property Predicted Value Prediction Tool

Molecular Formula C15H18O8 -

Molecular Weight 326.30 g/mol PubChem[1]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O[

C@@H]2--INVALID-LINK--

CO)O)O">C@HO)O

PubChem[1]

logP (o/w) -0.51 ALOGPS

Water Solubility 8.2 g/L ALOGPS

Hydrogen Bond Donors 5 ChemAxon

Hydrogen Bond Acceptors 7 ChemAxon

Polar Surface Area 136.68 Å² ChemAxon

Lipinski's Rule of Five Yes (0 violations) ChemAxon

Bioavailability Score 0.55 SwissADME

Table 2: Predicted ADMET Profile of p-Coumaroyl-beta-D-glucose
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Parameter
Predicted
Value/Classification

Prediction Tool

Absorption

Caco-2 Permeability (logPapp

in 10^-6 cm/s)
0.083 pkCSM

Intestinal Absorption (Human)

(% Absorbed)
85.39% pkCSM

Distribution

VDss (human) (log L/kg) -0.536 pkCSM

BBB Permeability (logBB) -1.583 pkCSM

CNS Permeability (logPS) -2.618 pkCSM

Metabolism

CYP2D6 Substrate No pkCSM

CYP3A4 Substrate No pkCSM

CYP1A2 Inhibitor No pkCSM

CYP2C19 Inhibitor No pkCSM

CYP2C9 Inhibitor Yes pkCSM

CYP2D6 Inhibitor No pkCSM

CYP3A4 Inhibitor No pkCSM

Excretion

Total Clearance (log ml/min/kg) 0.222 pkCSM

Renal OCT2 Substrate No pkCSM

Toxicity

AMES Toxicity No pkCSM

hERG I Inhibitor No pkCSM
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Hepatotoxicity No pkCSM

Skin Sensitisation No pkCSM

Table 3: Molecular Docking Data of Related Compounds against Relevant Protein Targets

Compound Protein Target PDB ID

Predicted
Binding
Energy
(kcal/mol)

Reference

p-Coumaric acid TNF-α -

-175.7 cal/mol

(converted to

-0.1757 kcal/mol)

Flavonoid

derivatives
COX-2 - -10.6 to -21.5 [2]

Penta-galloyl-

glucose
AKT - -10.8 [1]

Experimental Protocols for Bioactivity Validation
To validate the in silico predictions, the following detailed experimental protocols for

antioxidant, anticancer, and anti-inflammatory assays are provided.

Antioxidant Activity: DPPH Radical Scavenging Assay
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl

(DPPH) in methanol.

Sample Preparation: Dissolve p-Coumaroyl-beta-D-glucose in methanol to prepare a stock

solution (e.g., 1 mg/mL). Prepare serial dilutions of the stock solution to obtain a range of

concentrations.

Assay Procedure:

Add 100 µL of each sample dilution to a 96-well microplate.
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Add 100 µL of the 0.1 mM DPPH solution to each well.

As a positive control, use a known antioxidant such as ascorbic acid or Trolox, prepared in

the same manner as the sample.

For the blank, use 100 µL of methanol instead of the sample.

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

Calculation of Scavenging Activity:

% Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x

100

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH

radicals) can be determined by plotting the percentage of scavenging activity against the

sample concentrations.

Anticancer Activity: MTT Assay
Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung

cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics

at 37°C in a humidified 5% CO2 incubator.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and

allow them to adhere overnight.

Sample Treatment: Treat the cells with various concentrations of p-Coumaroyl-beta-D-

glucose for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-

2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Calculation of Cell Viability:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can

be calculated from the dose-response curve.

Anti-inflammatory Activity: LPS-Induced RAW 264.7
Macrophage Assay

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10%

FBS and antibiotics at 37°C in a 5% CO2 incubator.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and

allow them to adhere overnight.

Sample Treatment: Pre-treat the cells with different concentrations of p-Coumaroyl-beta-D-

glucose for 1 hour.

LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to

induce an inflammatory response. A control group without LPS stimulation and a group with

LPS stimulation but without sample treatment should be included.

Nitric Oxide (NO) Measurement (Griess Assay):

Collect the cell culture supernatant.

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5%

phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine

dihydrochloride in water).

Incubate for 10 minutes at room temperature.

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a

sodium nitrite standard curve.
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Pro-inflammatory Cytokine Measurement (ELISA):

Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the

cell culture supernatant using commercially available ELISA kits according to the

manufacturer's instructions.

Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

in silico prediction and potential mechanisms of action of p-Coumaroyl-beta-D-glucose.
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A generalized workflow for in silico bioactivity prediction.
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Potential anti-inflammatory mechanism via the NF-κB pathway.
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Potential modulation of the PI3K/Akt signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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